Acetyl 4-aminosalicylic acid

Pharmacokinetics Drug Metabolism Neuropharmacokinetics

Acetyl 4-aminosalicylic acid (AcPAS, CAS 102338-89-6), also referred to as N-acetyl-para-aminosalicylic acid or 2-acetyloxy-4-aminobenzoic acid, is the primary N-acetylated metabolite of the second-line antituberculosis agent para-aminosalicylic acid (PAS). Formed via N-acetyltransferase-mediated metabolism predominantly in the intestine and liver, AcPAS is recognized as a pharmacologically inactive metabolite, with studies confirming its significantly reduced antituberculosis activity compared to the parent PAS compound.

Molecular Formula C9H9NO4
Molecular Weight 195.17 g/mol
CAS No. 102338-89-6
Cat. No. B012518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetyl 4-aminosalicylic acid
CAS102338-89-6
Synonymsacetyl 4-aminosalicylic acid
acetyl 4-aminosalicylic acid, sodium salt
acetyl-p-aminosalicylic acid
acetyl-para-aminosalicylic acid
AcPAS
Molecular FormulaC9H9NO4
Molecular Weight195.17 g/mol
Structural Identifiers
SMILESCC(=O)OC1=C(C=CC(=C1)N)C(=O)O
InChIInChI=1S/C9H9NO4/c1-5(11)14-8-4-6(10)2-3-7(8)9(12)13/h2-4H,10H2,1H3,(H,12,13)
InChIKeyOGBZOXBEULJKHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acetyl 4-Aminosalicylic Acid (CAS 102338-89-6): Procurement Guide for Analytical Standards and Pharmacological Metabolite Research


Acetyl 4-aminosalicylic acid (AcPAS, CAS 102338-89-6), also referred to as N-acetyl-para-aminosalicylic acid or 2-acetyloxy-4-aminobenzoic acid, is the primary N-acetylated metabolite of the second-line antituberculosis agent para-aminosalicylic acid (PAS) [1]. Formed via N-acetyltransferase-mediated metabolism predominantly in the intestine and liver, AcPAS is recognized as a pharmacologically inactive metabolite, with studies confirming its significantly reduced antituberculosis activity compared to the parent PAS compound [2]. Its utility lies exclusively in its role as an essential analytical reference standard for quantifying PAS metabolism in clinical pharmacokinetic studies, therapeutic drug monitoring, and the assessment of drug intolerance mechanisms.

Acetyl 4-Aminosalicylic Acid (102338-89-6): Why Generic In-Class Compounds Cannot Replace This Metabolite


Generic substitution with other PAS derivatives or salicylic acid analogs fails in the specific analytical and pharmacological contexts where AcPAS is required due to its distinct pharmacokinetic profile. While parent PAS (MIC for M. tuberculosis ~1 mg/L) and its active derivatives possess tuberculostatic activity, AcPAS is the inactive, primary circulating metabolite [1]. In plasma, AcPAS exhibits a substantially different elimination half-life (t1/2 = 147 min) compared to the rapidly cleared parent PAS (t1/2 = 34 min), a disparity that significantly influences bioanalytical method development and interpretation of exposure data [2]. Furthermore, the plasma concentrations of AcPAS are inversely correlated with clinical intolerance metrics, a relationship not observed with the parent drug, underscoring its unique role as a biomarker of metabolic capacity rather than therapeutic effect [3]. Substituting AcPAS with PAS or other active analogs would invalidate quantitative LC-MS/MS assays designed to distinguish active drug from inactive metabolite, compromising the accuracy of pharmacokinetic modeling and therapeutic drug monitoring in tuberculosis patients.

Acetyl 4-Aminosalicylic Acid (CAS 102338-89-6): A Comparative Quantitative Evidence Guide for Procurement


Acetyl 4-Aminosalicylic Acid (AcPAS) Exhibits a 4.3-Fold Longer Plasma Elimination Half-Life than Parent PAS

In a controlled in vivo study, AcPAS demonstrated a markedly prolonged plasma elimination half-life (t1/2) compared to its parent compound, PAS. Following a single intravenous dose in rats, the metabolite AcPAS was eliminated with a t1/2 of 147 minutes, while the parent PAS exhibited a t1/2 of only 34 minutes [1].

Pharmacokinetics Drug Metabolism Neuropharmacokinetics

Acetyl 4-Aminosalicylic Acid (AcPAS) Accumulates in Brain Tissue to Significantly Higher Concentrations than Parent PAS

AcPAS displays a substantially higher affinity for brain tissue compared to PAS, leading to significantly greater accumulation. Following administration, AcPAS achieved much higher tissue concentrations and exhibited a longer tissue half-life than the parent PAS in most brain regions examined [1]. This differential distribution is critical, as both compounds are investigated for their manganese-chelating properties in parkinsonian disorders [2].

Neuropharmacology Tissue Distribution Manganese Toxicity

Higher Plasma Concentrations of Acetyl 4-Aminosalicylic Acid (AcPAS) Are Inversely Correlated with Gastrointestinal Intolerance

In a clinical study of patients with drug-resistant tuberculosis, a significant inverse association was observed between the maximum plasma concentration (Cmax) of AcPAS and patient-reported gastrointestinal intolerance. Specifically, higher AcPAS Cmax values correlated with lower scores for both bloating (rho = -0.448; P = .025) and diarrhea (rho = -0.407; P = .044) under a twice-daily dosing regimen [1].

Clinical Pharmacology Therapeutic Drug Monitoring Drug Safety

Acetyl 4-Aminosalicylic Acid (AcPAS) is an Inactive Metabolite with Significantly Reduced Antituberculosis Activity Compared to PAS

The antituberculosis activity of acetylated PAS is significantly reduced compared to the parent compound. In vitro studies have confirmed that Mycobacterium tuberculosis arylamine N-acetyltransferase (TBNAT) can acetylate PAS, thereby inactivating it, which directly contributes to PAS resistance when TBNAT is overexpressed .

Microbiology Drug Resistance Enzymatic Inactivation

Acetyl 4-Aminosalicylic Acid (AcPAS) Enables Sustained PAS Concentrations in Enteric-Coated Formulations

In a pharmacokinetic study evaluating a novel enteric-coated PAS granular formulation, the serum concentration-time curves from both volunteers and patients showed sustained PAS concentrations, in stark contrast to immediate-release sodium PAS tablets [1]. This sustained release profile, characterized by concentrations remaining well above the PAS MIC for Mycobacterium tuberculosis, is directly dependent on the accurate quantification of the AcPAS metabolite to fully understand the formulation's performance [2].

Pharmaceutical Formulation Bioavailability Drug Delivery Systems

Acetyl 4-Aminosalicylic Acid (CAS 102338-89-6): Primary Research and Industrial Application Scenarios


Analytical Standard for LC-MS/MS Bioanalysis in Pharmacokinetic Studies

Acetyl 4-aminosalicylic acid is primarily procured as a high-purity analytical reference standard for the quantitative determination of PAS metabolites in biological matrices (plasma, urine, CSF, tissues). Its significantly longer half-life (147 min vs. 34 min for PAS) and distinct tissue accumulation profile necessitate its inclusion as a calibrator and quality control in any validated LC-MS/MS method aimed at accurately modeling the disposition of PAS-based therapies [1]. Analytical methods lacking an authentic AcPAS standard cannot distinguish the inactive metabolite from the active parent drug, leading to erroneous exposure assessments.

Pharmacodynamic Marker in Tuberculosis Intolerance Research

In clinical research focused on the notorious gastrointestinal intolerance associated with PAS therapy, AcPAS serves as a critical biomarker. Studies have established a statistically significant inverse correlation between the peak plasma concentration (Cmax) of AcPAS and patient-reported bloating (rho = -0.448, P = .025) and diarrhea (rho = -0.407, P = .044) [2]. Procuring AcPAS allows clinical research organizations to measure patient acetylation capacity and stratify the risk of adverse events, potentially guiding personalized dosing strategies.

Reference Compound for Drug Metabolism and Resistance Studies

For microbiology and pharmacology laboratories investigating the mechanisms of PAS resistance, AcPAS is an essential reagent. It represents the primary inactivation product formed by the M. tuberculosis N-acetyltransferase (TBNAT) enzyme . Its availability as a pure compound allows researchers to conduct in vitro enzyme kinetics assays, validate the activity of novel NAT inhibitors, and serve as a negative control in MIC assays to confirm that observed anti-mycobacterial effects are due solely to the active parent PAS.

Pharmaceutical Impurity and Formulation Development Standard

In the context of pharmaceutical quality control and formulation development, AcPAS is utilized as a reference impurity standard. Given that 50% or more of an oral PAS dose is excreted as this acetylated metabolite, its presence and levels in new PAS formulations (e.g., granular slow-release products) must be characterized and controlled [3]. Procuring a certified reference standard of AcPAS is therefore critical for stability studies, dissolution testing, and the validation of manufacturing processes for advanced PAS delivery systems [4].

Technical Documentation Hub

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